2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
Description
Chemical Identity and Structural Characteristics
This compound represents a highly functionalized pyrimidine derivative characterized by the systematic integration of multiple electron-withdrawing substituents. The compound possesses the Chemical Abstracts Service registry number 306960-80-5 and maintains the molecular formula C₆H₂ClF₃N₂O₂ with a corresponding molecular weight of 226.54 grams per mole. The compound exhibits several synonymous names in chemical literature, including 2-chloro-6-pentafluoroethyl-pyrimidine-4-carboxylic acid, 2-chloro-4-trifluoromethylpyrimidine-6-carboxylic acid, and 4-pyrimidinecarboxylic acid, 2-chloro-6-(trifluoromethyl)-.
The structural architecture of this compound features a pyrimidine ring system where the nitrogen atoms occupy positions 1 and 3, consistent with the fundamental pyrimidine scaffold. The chlorine substituent occupies position 2, while the trifluoromethyl group is positioned at carbon 6, and the carboxylic acid functionality is attached to carbon 4. The Simplified Molecular-Input Line-Entry System representation reads as C1=C(C(=O)O)N=C(Cl)N=C1C(F)(F)F, providing a comprehensive description of the molecular connectivity.
Physical property determination reveals that this compound maintains a predicted boiling point of 375.2 ± 42.0 degrees Celsius and exhibits a density of 1.692 ± 0.06 grams per cubic centimeter. The compound demonstrates acidic properties with a predicted acid dissociation constant value of 2.01 ± 0.10, indicating relatively strong acidity compared to simple carboxylic acids. These properties collectively suggest that the electron-withdrawing nature of both the chlorine and trifluoromethyl substituents significantly influences the overall chemical behavior of the molecule.
Historical Development in Heterocyclic Chemistry
The development of this compound emerges from the broader historical context of pyrimidine chemistry, which traces its origins to the late 19th century. The pyrimidine ring system was first systematically studied beginning in 1884 with Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and Pinner subsequently proposed the name "pyrimidin" in 1885. The foundational work continued with Gabriel and Colman in 1900, who prepared the parent pyrimidine compound through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The introduction of trifluoromethyl substituents into heterocyclic systems represents a more recent advancement in synthetic chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. The development of practical trifluoromethylation methods has been particularly significant, with recent advances focusing on the direct functionalization of heterocyclic systems using various trifluoromethyl sources. The discovery of benchtop stable trifluoromethyl radical sources has enabled the development of general procedures for trifluoromethylation that function broadly on both electron-deficient and electron-rich heteroaromatic systems, demonstrating high functional group tolerance.
The specific compound this compound represents the convergence of these historical developments, combining the well-established pyrimidine chemistry with modern organofluorine methodology. The compound has been identified as a useful intermediate with potential activity as a nuclear factor kappa B and activator protein 1 gene inhibitor, indicating its emergence from contemporary medicinal chemistry research programs focused on developing novel therapeutic agents.
Research in electrophilic substitution reactions of pyrimidine derivatives has revealed subtle electronic effects that govern reactivity patterns. Studies examining 4,6-disubstituted pyrimidine derivatives have demonstrated that the electronic nature of substituents at positions 4 and 6 significantly influences electrophilic reactivity, with effects such as the presence of aryl groups or dialkyl substitution on amino moieties impeding reaction progress despite the presence of activating groups. These findings contribute to understanding the reactivity profile of highly substituted pyrimidines like this compound.
Significance of Trifluoromethyl and Chlorine Substituents in Pyrimidine Systems
The incorporation of trifluoromethyl and chlorine substituents into pyrimidine systems represents a strategic approach to modifying the electronic and physicochemical properties of heterocyclic compounds. The trifluoromethyl group dramatically influences chemical properties, with compounds containing this functional group often exhibiting increased lipophilicity and metabolic stability. The unique properties of the trifluoromethyl group stem from the strong electron-withdrawing nature of fluorine atoms, which creates significant changes in molecular electrostatics and lipophilicity profiles.
Trifluoromethylated heterocyclic compounds have assumed increasingly significant roles in pharmaceuticals, agrochemicals, and materials science because the introduction of trifluoromethyl groups can enhance lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. The construction of trifluoromethylated heterocycles through the annulation of trifluoromethyl building blocks with suitable partners has been established as a powerful synthetic strategy, with recent advances demonstrating the versatility of this approach.
The chlorine substituent at position 2 of the pyrimidine ring provides additional electronic modulation and serves as a reactive site for further chemical transformations. Research on pyrimidine electrophilic substitution has shown that chlorine substituents can influence the electrophilicity of adjacent ring positions, with studies indicating that the presence of a chlorine substituent can result in slightly reduced electrophilicity due to its electron-withdrawing effects. This electronic influence becomes particularly important when multiple electron-withdrawing groups are present on the same ring system.
The combination of chlorine and trifluoromethyl substituents creates a unique electronic environment within the pyrimidine ring system. Both substituents function as electron-withdrawing groups, but they exert their influence through different mechanisms. The chlorine atom withdraws electron density primarily through inductive effects, while the trifluoromethyl group combines both inductive and field effects to create strong electron withdrawal. This dual electron-withdrawing system significantly influences the reactivity of the carboxylic acid functionality at position 4, enhancing its acidity as evidenced by the low predicted acid dissociation constant value.
| Substituent Effect | Trifluoromethyl Group | Chlorine Atom |
|---|---|---|
| Primary Mechanism | Inductive and field effects | Inductive effects |
| Electron-withdrawing strength | Very strong | Moderate |
| Impact on lipophilicity | Significant increase | Moderate increase |
| Metabolic stability enhancement | High | Moderate |
| Synthetic utility | Building block incorporation | Reactive handle for substitution |
The strategic positioning of these substituents around the pyrimidine core creates opportunities for selective chemical transformations while maintaining the structural integrity of the heterocyclic system. The carboxylic acid functionality at position 4 provides a handle for further derivatization, enabling the synthesis of esters, amides, and other carboxylic acid derivatives that may exhibit different biological or physicochemical properties. This structural versatility has made this compound valuable as a synthetic intermediate in the preparation of more complex heterocyclic systems and pharmaceutical compounds.
The significance of these substituent effects extends beyond simple electronic considerations to encompass broader implications for drug design and materials science. The presence of multiple fluorine atoms through the trifluoromethyl group can influence hydrogen bonding patterns, protein binding interactions, and membrane permeability characteristics. Similarly, the chlorine atom can participate in halogen bonding interactions, providing additional opportunities for molecular recognition and binding selectivity in biological systems.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWKOWKCBXOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-80-5 | |
| Record name | 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-step Synthesis via Pyrimidine Precursors and Trifluoroacetamidine
A patented method describes a three-step synthetic route starting from specific pyrimidine intermediates:
Step 1: Preparation of an intermediate compound (compound II) by heating a reaction mixture of compound IV and compound V in a solvent system (alcohols such as ethanol, oxolane, or N,N-dimethylformamide) at 80–120 °C for 2–24 hours.
Step 2: Generation of trifluoroacetamidine (compound III) by thermal reaction of trifluoroacetamide (compound VI) with a dehydrating agent (phosphorus pentoxide or polyphosphoric acid) at elevated temperatures (100–150 °C). The trifluoroacetonitrile gas produced is passed through liquefied ammonia at temperatures below -40 °C to yield compound III.
Step 3: Refluxing compound II with compound III in solvents such as ethanol, methanol, acetonitrile, or dioxane to form the target compound (compound I), 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid or its derivatives.
Key reaction conditions and yields:
| Step | Reactants | Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Compound IV + Compound V | 80–120 °C, 2–24 h, stirring | Alcohols (ethanol, oxolane, DMF) | Not specified | Formation of intermediate compound II |
| 2 | Trifluoroacetamide + dehydrant | 100–150 °C, 24 h | None (gas passed through NH3) | 84 | Formation of trifluoroacetamidine (III) |
| 3 | Compound II + Compound III | Reflux, time not specified | Ethanol, methanol, acetonitrile | 82 | Final product isolation as white crystals |
This method offers strong controllability and scalability advantages over prior art, enabling large-scale production with good yields and purity.
Halogenation and Esterification Routes
Another approach involves classical chemical transformations starting from 2-halopyrimidine-4-carboxylic acids:
Halogenation: Introduction of the chlorine atom at the 2-position of the pyrimidine ring is achieved by halogenation reactions on pyrimidine precursors.
Esterification and Amidation: The carboxylic acid group is converted into esters or amides via classical methods such as reaction with thionyl chloride to form acid chlorides, followed by reaction with alcohols or amines.
Example: Preparation of 2-chloropyrimidine-4-carboxylic acid chloride by refluxing the acid with thionyl chloride and catalytic dimethylformamide for 6 hours, followed by distillation to isolate the acid chloride with an 88% yield.
Subsequent methanolysis: The acid chloride is reacted with methanol to form the methyl ester with near quantitative yield (100%).
Saponification: The ester can be hydrolyzed back to the acid under reflux with sodium methoxide in ethanol, yielding the acid in 91% yield.
| Reaction Step | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|
| Acid chloride formation | 2-chloropyrimidine-4-carboxylic acid + SOCl2 + DMF, reflux 6 h | 88 | 2-chloropyrimidine-4-carboxylic acid chloride |
| Esterification | Acid chloride + methanol, room temp, 45 min | 100 | Methyl ester |
| Hydrolysis | Ester + sodium methoxide in ethanol, reflux 4.5 h | 91 | 2-chloropyrimidine-4-carboxylic acid |
This classical route is well-established and provides high purity products suitable for further functionalization.
Alternative Synthetic Routes
Other methods involve the use of substituted pyrimidine intermediates and nucleophilic substitution reactions to introduce the chloro and trifluoromethyl groups, often involving:
Use of 2-methyl-4,6-dichloropyrimidine derivatives as starting materials.
Amination and subsequent functional group transformations to install the carboxylic acid moiety.
These methods are more specialized and tailored for derivatives but provide insight into the versatility of pyrimidine chemistry for preparing related compounds.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The multi-step synthesis involving trifluoroacetamidine generation and reaction with pyrimidine intermediates is a modern, scalable method with good yields and controllability, suitable for industrial production of this compound and its derivatives.
The classical halogenation and esterification approach remains a reliable and high-yielding method for preparing 2-chloropyrimidine-4-carboxylic acid derivatives, with well-understood reaction conditions and purification protocols.
Alternative routes involving amination and substitution provide flexibility for derivative synthesis but are less commonly used for the parent acid.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the chlorine atom into a hydrogen atom, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Hydrogenated derivatives with reduced chlorine content.
Substitution: Alkylated or arylated derivatives with different substituents.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions.
- The trifluoromethyl group increases lipophilicity and metabolic stability, making the compound suitable for medicinal chemistry applications .
- The carboxylic acid moiety enables hydrogen bonding and salt formation, improving solubility in polar solvents .
Physical Properties :
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Key Observations :
Pyrimidine vs. Pyridine Derivatives
Key Differences :
- Nitrogen Arrangement : Pyrimidine has two nitrogen atoms at positions 1 and 3, enabling more hydrogen bonding interactions than pyridine derivatives.
- Bioactivity : Pyrimidine derivatives are more common in drug discovery (e.g., kinase inhibitors), while pyridine analogs like nicotinic acid are used in agrochemicals .
Functional Group Modifications
Biological Activity
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid (CAS: 306960-80-5) is a pyrimidine derivative characterized by its unique trifluoromethyl group and a chlorine atom. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is CHClFNO, and it has a molecular weight of 226.54 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's penetration through lipid membranes, allowing it to reach intracellular targets effectively.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : The compound can modulate cell signaling pathways, potentially affecting gene expression and cellular responses.
Cytotoxicity and Therapeutic Potential
Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, in vitro studies demonstrated that the compound induces apoptosis in human cancer cells, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Anticancer Studies
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various human cancer cell lines, including breast and lung cancer. The results indicated that the compound exhibited significant cytotoxicity with IC values ranging from 5 to 15 µM, highlighting its potential as a therapeutic agent in oncology.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound is absorbed efficiently when administered orally, with peak plasma concentrations reached within 1 hour. The elimination half-life was determined to be approximately 4 hours, indicating a relatively short duration of action which may necessitate multiple dosing for sustained therapeutic effects.
Toxicology
Toxicological assessments showed that at higher concentrations (>50 µM), this compound could induce hepatotoxicity in animal models. Careful dosage optimization is essential to mitigate adverse effects while maintaining therapeutic efficacy.
Metabolic Pathways
Metabolism studies indicated that this compound undergoes biotransformation primarily via cytochrome P450 enzymes, leading to several metabolites with distinct biological activities. These metabolites may contribute to both the therapeutic effects and potential toxicity observed in vivo.
Table 2: Metabolic Pathways Involved
| Pathway | Enzyme Involved | Metabolite Description |
|---|---|---|
| Phase I Metabolism | Cytochrome P450 | Formation of hydroxylated metabolites |
| Phase II Metabolism | UDP-glucuronosyltransferase | Glucuronidation for excretion |
Q & A
Q. What are the common synthetic routes for 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures starting from halogenated pyrimidine intermediates. For example:
- Route 1 (Scheme 1 in ): Methyl 2-chloro-6-methylpyrimidine-4-carboxylate undergoes nucleophilic substitution with piperidine derivatives (e.g., compound 8 ) in DMF at 60°C using i-Pr2NEt as a base, followed by saponification with LiOH·H2O and acidification to yield the carboxylic acid .
- Route 2 (Scheme 3 in ): Palladium-catalyzed amination of aryl bromides (e.g., 5 ) with bicyclic amines (e.g., 15 ) precedes coupling with pyrimidine esters. Hydrolysis and acidification yield the final product.
Key factors affecting yield include: - Catalyst choice: Pd/C for hydrogenation steps (e.g., reduction of olefin 7 in ) improves efficiency.
- Solvent and temperature: DMF at 60°C optimizes nucleophilic substitution kinetics .
- Purification: Column chromatography or recrystallization minimizes byproducts.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- <sup>1</sup>H/<sup>13</sup>C NMR: The trifluoromethyl group (δ ~110–120 ppm in <sup>13</sup>C) and pyrimidine ring protons (δ 7.5–9.0 ppm in <sup>1</sup>H) confirm the core structure. Carboxylic acid protons are typically broad (δ 12–14 ppm) .
- LC-MS: High-resolution MS validates molecular weight (C7H4ClF3N2O2, exact mass 240.98), while retention time (LC Rt) in reverse-phase columns assesses purity .
- X-ray crystallography (if applicable): Used to resolve ambiguities in regiochemistry, though not explicitly cited in the evidence.
Advanced Research Questions
Q. How can this compound serve as a building block in medicinal chemistry?
Its reactive sites (chloro, carboxylic acid) enable diverse derivatization:
- Chloro substitution: Reacts with amines (e.g., piperazine in ) or via Suzuki coupling (e.g., ) to introduce pharmacophores.
- Carboxylic acid functionalization: Esterification or amide formation (e.g., coupling with anilines in ) enhances bioavailability or target affinity.
Example application: In , the pyrimidine core is incorporated into RORγt inverse agonists via oxazole cyclization and amide bond formation, demonstrating its role in kinase inhibitor design .
Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?
- Directed metalation: Use of directing groups (e.g., methyl esters) to control halogenation or cross-coupling positions.
- Protecting group tactics: Temporary protection of the carboxylic acid (e.g., methyl ester in ) prevents side reactions during nucleophilic substitutions .
- Computational modeling (DFT): Predicts electron-deficient sites (C2 and C4 due to CF3 and Cl groups) to guide electrophilic attacks, though experimental validation is required.
Q. How does structural modification impact biological activity in RORγt inverse agonists?
In , derivatives of this compound were evaluated for RORγt binding:
- Substituent effects: Adding hydrophobic groups (e.g., naphthyl in compound 26 ) increased potency (IC50 < 100 nM) by enhancing hydrophobic pocket interactions.
- Acid bioisosteres: Replacing the carboxylic acid with tetrazoles improved metabolic stability without sacrificing affinity .
- Data contradiction analysis: Lower yields in Suzuki couplings (e.g., compound 34 ) versus amide couplings (compound 27 ) suggest trade-offs between synthetic feasibility and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
